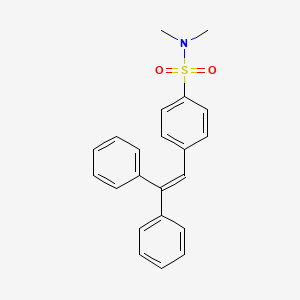
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide is an organic compound with a complex structure characterized by the presence of a diphenylethenyl group attached to a dimethylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide typically involves the reaction of 2,2-diphenylethene with n,n-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
科学的研究の応用
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or in drug delivery systems.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological or chemical outcomes. The exact pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide include other diphenylethenyl derivatives and sulfonamide compounds. Examples include:
- 4-(2,2-Diphenylethenyl)-n,n-di(p-tolyl)aniline
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both diphenylethenyl and sulfonamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
13952-58-4 |
|---|---|
分子式 |
C22H21NO2S |
分子量 |
363.5 g/mol |
IUPAC名 |
4-(2,2-diphenylethenyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO2S/c1-23(2)26(24,25)21-15-13-18(14-16-21)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,1-2H3 |
InChIキー |
BTVYFLOUROBSHG-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
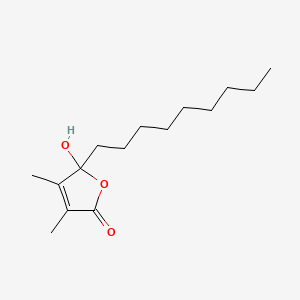
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)
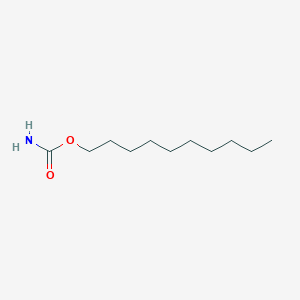

![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)

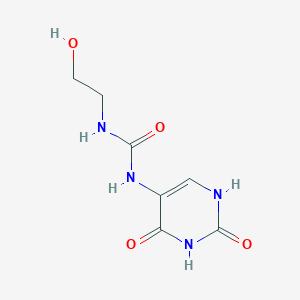
![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)
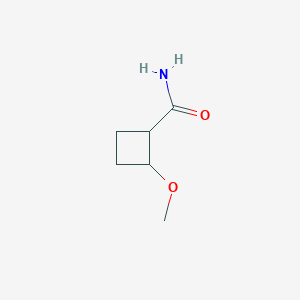
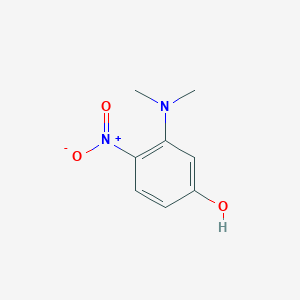
![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)
